![molecular formula C18H23ClN4O2 B2466132 (4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone CAS No. 1014049-58-1](/img/structure/B2466132.png)
(4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. The compound was first synthesized in the 1980s by Pfizer, and since then, it has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Receptor Antagonist Applications
One study focused on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of certain molecular conformations for receptor binding and antagonist activity. This research provides insight into the structural requirements for receptor antagonist activity, which could be relevant for the development of new therapeutic agents (J. Shim et al., 2002).
Pain Management
Another study identified a pyrazole derivative as a clinical candidate for pain management due to its significant σ1 receptor (σ1R) antagonism, high solubility, and promising pharmacokinetic properties. This compound exhibited antinociceptive properties in various pain models, indicating its potential for treating pain (J. Díaz et al., 2020).
Antimicrobial and Antituberculosis Studies
Research on pyrazole carboxamide derivatives containing a piperazine moiety demonstrated their synthesis and structural determination. Although the specific compound was not directly studied, related derivatives have shown potential for antimicrobial activities, indicating a broader scope for investigation into similar compounds' therapeutic applications (Hong-Shui Lv et al., 2013).
In another study, novel pyrazole derivatives exhibited antimicrobial and anticancer activities, suggesting the potential of such compounds in developing new treatments for infectious diseases and cancer (H. Hafez et al., 2016).
Furthermore, a study on [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives revealed significant anticancer and antituberculosis activities, highlighting the therapeutic potential of such compounds in treating both cancer and tuberculosis (S. Mallikarjuna et al., 2014).
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-ethoxy-1-ethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4O2/c1-3-23-13-16(17(20-23)25-4-2)18(24)22-10-8-21(9-11-22)15-7-5-6-14(19)12-15/h5-7,12-13H,3-4,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQRAFPQUQWKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-chlorophenyl)piperazin-1-yl)(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.